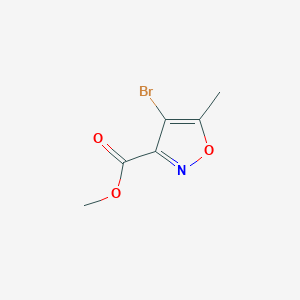

Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Descripción

The exact mass of the compound Methyl 4-bromo-5-methylisoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-bromo-5-methylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-5-methylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-3-4(7)5(8-11-3)6(9)10-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKCVGKAKCWGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649350 | |

| Record name | Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850832-54-1 | |

| Record name | Methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-bromo-5-methyl-1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Senior Application Scientist's Guide to the Solubility of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a primary gatekeeper to bioavailability and, ultimately, efficacy. Methyl 4-bromo-5-methylisoxazole-3-carboxylate, a member of the versatile isoxazole class of heterocyclic compounds, presents a unique profile. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4][5] This guide provides a comprehensive overview of the known physicochemical characteristics of methyl 4-bromo-5-methylisoxazole-3-carboxylate and its close analogs, and offers a robust, field-proven protocol for determining its aqueous and organic solubility. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound and advance their research objectives.

Physicochemical Profile and Structural Insights

While direct, experimentally determined solubility data for methyl 4-bromo-5-methylisoxazole-3-carboxylate is not extensively published in publicly accessible literature, we can infer its likely behavior by examining its structure and the properties of closely related analogs.

Core Compound Characteristics

The structure of methyl 4-bromo-5-methylisoxazole-3-carboxylate features a five-membered aromatic isoxazole ring, substituted with a methyl group, a bromine atom, and a methyl carboxylate group.

-

The Isoxazole Ring: This heterocyclic core is relatively polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.[4]

-

Methyl Carboxylate Group: This ester functional group introduces polarity and a potential hydrogen bond acceptor site, which may enhance solubility in protic solvents.

-

Bromine Atom: The presence of a halogen atom increases the molecular weight and molecular surface area, which can influence crystal lattice energy and, consequently, solubility.

-

Methyl Group: This small alkyl group is nonpolar and may slightly decrease aqueous solubility.

Physicochemical Data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate and Analogs

To provide a quantitative perspective, the following table summarizes key computed and experimental data for the target compound and structurally similar molecules. The data for the ethyl ester analog is particularly informative, suggesting that the target methyl ester is likely a solid at room temperature with a relatively high boiling point.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| Methyl 3-bromo-5-methylisoxazole-4-carboxylate | 188686-98-8 | C₆H₆BrNO₃ | 220.02 | Solid | Not available | Not available | Not available |

| Ethyl 5-bromo-4-methylisoxazole-3-carboxylate | 854015-42-2 | C₇H₈BrNO₃ | 234.05 | Not available | Not available | 286.4 ± 35.0 | 1.536 ± 0.06 |

| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | C₅H₅NO₃ | 127.10 | Solid | 106-110 | Not available | Not available |

| 5-Amino-4-bromo-3-methylisoxazole | 33084-49-0 | C₄H₅BrN₂O | 177.00 | Solid | 66-71 | Not available | Not available |

Data sourced from various chemical suppliers and databases.[6][7]

Strategic Importance in Drug Development

The isoxazole moiety is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][5][8] The solubility of any isoxazole-based drug candidate, such as methyl 4-bromo-5-methylisoxazole-3-carboxylate, is a critical determinant of its developability for several reasons:

-

Oral Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a primary reason for low and variable bioavailability.

-

Formulation Development: Understanding the solubility profile in various pharmaceutically acceptable solvents is essential for developing stable and effective formulations, whether for oral, parenteral, or topical delivery.

-

In Vitro Assays: Inaccurate solubility data can lead to misleading results in high-throughput screening and other in vitro biological assays, as the compound may precipitate out of the assay medium.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Methyl 4-bromo-5-methylisoxazole-3-carboxylate (analytical grade)

-

Solvents of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for low compound binding)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of methyl 4-bromo-5-methylisoxazole-3-carboxylate.

-

Dissolve it in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the test solvent (e.g., add ~5 mg to 1 mL of solvent). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time. A 24-hour period is standard, but it's crucial to establish the time to equilibrium by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[9][10]

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles. Causality Note: Pre-rinsing the filter with a small amount of the saturated solution can help to saturate any potential binding sites on the filter membrane, reducing the risk of analyte loss.[9]

-

-

Analysis:

-

Analyze the calibration standards by HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Inject the filtered sample solutions into the HPLC system.

-

Determine the concentration of methyl 4-bromo-5-methylisoxazole-3-carboxylate in the samples by interpolating their peak areas from the standard curve.

-

-

Data Reporting:

-

Report the solubility as the average concentration from replicate experiments (a minimum of n=3 is recommended) in units such as mg/mL or µg/mL.

-

It is also good practice to recover the remaining solid and analyze it (e.g., by DSC or XRD) to check for any polymorphic or solvate transformations during the experiment.[9]

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Kinetic Solubility Assay via Nephelometry.

Concluding Remarks

While specific solubility data for methyl 4-bromo-5-methylisoxazole-3-carboxylate remains to be widely published, its structural features and the properties of related compounds suggest that it is a crystalline solid with solubility characteristics that will be highly dependent on the chosen solvent system. For researchers in drug development, a thorough and accurate determination of its solubility profile is not merely a data collection exercise but a fundamental step in assessing its potential as a viable drug candidate. The robust shake-flask protocol detailed in this guide provides a reliable framework for obtaining this critical data, thereby enabling informed decisions in lead optimization, formulation, and preclinical development.

References

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar. (2022).

- Ethyl 5-bromo-4-methylisoxazole-3-carboxylate - MySkinRecipes. (n.d.).

- 5-Methylisoxazole-3-carboxylic acid 3405-77-4 - Sigma-Aldrich. (n.d.).

- Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. (2025).

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents. (n.d.).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025).

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).

- Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023).

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).

- A review of isoxazole biological activity and present synthetic techniques. (n.d.).

- Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem - NIH. (n.d.).

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Isoxazole – Knowledge and References - Taylor & Francis. (n.d.).

- Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate - MDPI. (2023).

- Methyl 5-(3-bromophenyl)isoxazole-3-carboxylate - SynHet. (n.d.).

- 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519 - PubChem. (n.d.).

- 188686-98-8|Methyl 3-bromo-5-methylisoxazole-4-carboxylate|BLD Pharm. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Ethyl 5-bromo-4-methylisoxazole-3-carboxylate [myskinrecipes.com]

- 7. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted isoxazole core is a prevalent scaffold in a variety of biologically active compounds. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and the unambiguous characterization of its derivatives in synthetic chemistry. This guide provides a detailed analysis of the available spectroscopic data for this compound, offering insights into the interpretation of its mass spectrometry, and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the molecular structure of Methyl 4-bromo-5-methylisoxazole-3-carboxylate.

| Property | Value | Source |

| Chemical Formula | C₆H₆BrNO₃ | |

| Molecular Weight | 220.02 g/mol | |

| CAS Number | 850832-54-1 | |

| Canonical SMILES | COC(=O)c1noc(C)c1Br |

The structure features a five-membered isoxazole ring substituted with a methyl group at the 5-position, a bromine atom at the 4-position, and a methyl carboxylate group at the 3-position. The arrangement of these functional groups gives rise to a unique spectroscopic fingerprint.

Caption: Chemical structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The mass spectrum of Methyl 4-bromo-5-methylisoxazole-3-carboxylate provides crucial information for confirming its molecular weight and elemental composition.

Experimental Data:

The mass spectrum shows a characteristic isotopic pattern for a bromine-containing compound. The protonated molecule, [M+H]⁺, is observed at m/z 220 and 222. This is due to the two abundant, naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 ratio.

| Ion | m/z (Observed) | Interpretation |

| [M+H]⁺ | 220 | Corresponding to the molecule with the ⁷⁹Br isotope. |

| [M+H]⁺ | 222 | Corresponding to the molecule with the ⁸¹Br isotope. |

Interpretation:

The presence of the pair of peaks at m/z 220 and 222, with approximately equal intensity, is a definitive indicator of the presence of a single bromine atom in the molecule. This data strongly supports the proposed molecular formula of C₆H₆BrNO₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) - Predicted Spectrum

The ¹H NMR spectrum is expected to show two distinct singlets, corresponding to the two different methyl groups in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.5 | Singlet | 3H | C5-CH₃ | The methyl group at the 5-position of the isoxazole ring is expected to resonate in this region. |

| ~ 3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons are typically found in this downfield region due to the deshielding effect of the adjacent oxygen atom. |

¹³C NMR (Carbon NMR) - Predicted Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct carbon signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 12 | C5-C H₃ | The methyl carbon at the 5-position. |

| ~ 53 | O-C H₃ | The methyl ester carbon. |

| ~ 110 | C4 | The carbon atom bearing the bromine is expected to be significantly shielded. |

| ~ 158 | C3 | The carbon of the carboxylate group is highly deshielded. |

| ~ 160 | C=O | The carbonyl carbon of the methyl ester. |

| ~ 170 | C5 | The carbon atom at the 5-position of the isoxazole ring. |

Note: These are predicted chemical shifts and may vary slightly depending on the solvent and experimental conditions. The analysis of related substituted isoxazoles supports these predicted ranges.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Methyl 4-bromo-5-methylisoxazole-3-carboxylate will be dominated by the stretching vibrations of the carbonyl group and the various bonds within the isoxazole ring.

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1730 | Strong | C=O stretch of the methyl ester |

| ~ 1600, 1450 | Medium-Strong | C=N and C=C stretching vibrations of the isoxazole ring |

| ~ 1250 | Strong | C-O stretching of the ester |

The strong absorption around 1730 cm⁻¹ is particularly diagnostic for the presence of the ester functional group.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the key spectroscopic techniques discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Caption: A generalized workflow for NMR data acquisition.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use an ESI mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratios of the detected ions and their isotopic patterns.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, press the sample firmly against the crystal and collect the sample spectrum.

-

Data Analysis: The resulting spectrum will show the absorption bands corresponding to the functional groups in the molecule.

Conclusion

The spectroscopic data of Methyl 4-bromo-5-methylisoxazole-3-carboxylate provides a clear and unambiguous means of its identification. The mass spectrum confirms the molecular weight and the presence of a bromine atom. While experimental NMR and IR data are not widely published, the predicted spectra, based on the known effects of the functional groups and the isoxazole ring system, provide a reliable guide for its characterization. This technical guide serves as a valuable resource for researchers working with this important synthetic intermediate, enabling them to confidently identify and utilize it in their synthetic endeavors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2774464, 4-Bromo-5-methyl-1,2-oxazol-3-amine. [Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 4-bromo-5-methylisoxazole-3-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide delves into the crystallographic characteristics of methyl 4-bromo-5-methylisoxazole-3-carboxylate. While a definitive crystal structure for this specific compound is not publicly available, we will explore the structural intricacies of closely related isoxazole derivatives to provide valuable insights into its expected solid-state conformation and intermolecular interactions. By examining these analogs, we can infer key structural features and their implications for the chemical and biological properties of the target molecule.

Introduction to the Isoxazole Moiety: A Privileged Scaffold

Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This unique arrangement imparts a distinct electronic and steric profile, making them versatile building blocks in the synthesis of therapeutic agents.[1] The isoxazole ring system is found in a variety of FDA-approved drugs, highlighting its significance in pharmaceutical development.[3] The diverse biological activities associated with isoxazole derivatives, including anticancer, anti-inflammatory, and antibacterial properties, underscore the importance of this heterocyclic core.[2][3]

The precise spatial orientation of substituents on the isoxazole ring, governed by its crystal structure, dictates how the molecule interacts with biological targets. Therefore, a thorough understanding of the crystallographic features of isoxazole-containing compounds is crucial for the development of new and improved therapeutic agents.

Physicochemical Properties of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Before delving into the intricacies of its crystal structure, it is essential to understand the fundamental physicochemical properties of methyl 4-bromo-5-methylisoxazole-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO₃ | |

| Molecular Weight | 220.02 g/mol | |

| CAS Number | 850832-54-1 | |

| Physical Form | Solid | |

| SMILES | COC(=O)c1noc(C)c1Br | |

| InChI Key | JNKCVGKAKCWGIU-UHFFFAOYSA-N |

These properties provide a foundational understanding of the molecule's identity and basic characteristics.

Elucidating the Crystal Structure: Insights from Analogous Compounds

As of the latest literature review, a solved crystal structure for methyl 4-bromo-5-methylisoxazole-3-carboxylate has not been deposited in publicly accessible crystallographic databases. However, by examining the crystal structures of closely related isoxazole derivatives, we can make well-informed predictions about its likely solid-state conformation and packing.

A relevant analog for which crystallographic data is available is Methyl 4-amino-3-methoxyisoxazole-5-carboxylate .[4] The analysis of its crystal structure provides a valuable framework for understanding the potential structural features of our target compound.

Case Study: Crystal Structure of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate

The crystal structure of methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveals that the molecule is nearly planar.[4] This planarity is a common feature in many isoxazole derivatives and is often stabilized by intramolecular interactions. In this specific case, an intramolecular N—H⋯O hydrogen bond contributes to the near co-planarity of the isoxazole ring and the ester moiety.[4]

In the extended crystal lattice, molecules of methyl 4-amino-3-methoxyisoxazole-5-carboxylate are linked into chains by intermolecular N—H⋯O hydrogen bonds.[4] These hydrogen bonding networks are critical in defining the overall crystal packing and influencing the material's physical properties, such as melting point and solubility.

Key Inferences for Methyl 4-bromo-5-methylisoxazole-3-carboxylate:

Based on the structure of its amino-methoxy analog, we can hypothesize the following for methyl 4-bromo-5-methylisoxazole-3-carboxylate:

-

Planarity: The isoxazole ring and the methyl carboxylate group are likely to be coplanar or nearly coplanar.

-

Intermolecular Interactions: While lacking the strong hydrogen-bonding capabilities of an amino group, the bromine atom and the oxygen atoms of the carboxylate and isoxazole ring can participate in weaker intermolecular interactions, such as halogen bonds (Br⋯O) and dipole-dipole interactions. These interactions would play a significant role in the crystal packing. The potential for a short Br⋯O interaction is supported by observations in other brominated organic compounds, such as methyl 4-bromobenzoate, where a Br⋯O interaction of 3.047 (3) Å is noted.[5]

Synthesis and Spectroscopic Characterization

The synthesis of isoxazole derivatives can be achieved through various synthetic routes. A common method involves the condensation of a β-ketoester with hydroxylamine.[6] For substituted isoxazoles, multi-step syntheses are often required. For instance, the synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate involves the reduction of a nitro precursor.[4]

The characterization of the synthesized compound relies on a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[4][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For isoxazole derivatives, characteristic bands for the C=O of the ester group (around 1740–1760 cm⁻¹) and the C=N bond of the isoxazole ring (around 1580–1620 cm⁻¹) are expected.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.[4][9]

Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of isoxazole derivatives.

Potential Applications in Drug Discovery and Materials Science

Isoxazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[1][10] They are investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] The specific substitution pattern on the isoxazole ring is crucial for its biological activity. For example, the presence and position of a bromine atom can significantly influence the compound's potency and selectivity.

Beyond pharmaceuticals, isoxazoles are also explored in materials science for applications in:

-

Agrochemicals: As key intermediates in the synthesis of pesticides and insecticides.[11][12]

-

Organic Electronics: As components in the development of novel organic materials with specific electronic properties.[1]

Logical Relationship of Structure to Function

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. PubChemLite - 4-bromo-5-methylisoxazole-3-carboxylic acid (C5H4BrNO3) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Ethyl 5-bromo-4-methylisoxazole-3-carboxylate [myskinrecipes.com]

- 12. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate [mdpi.com]

Methyl 4-bromo-5-methylisoxazole-3-carboxylate safety and handling

Safety, Handling, and Synthetic Applications

Executive Summary: The Scaffold and the Risk

Methyl 4-bromo-5-methylisoxazole-3-carboxylate is a high-value heterocyclic intermediate used primarily as a pharmacophore scaffold in drug discovery.[1] Its structural utility lies in its orthogonal reactivity : the C4-bromide serves as a handle for cross-coupling (Suzuki, Stille), while the C3-ester allows for derivatization into amides or heterocycles.

However, this utility comes with specific handling mandates. As a halogenated isoxazole, it presents risks regarding sensitization and potential energetic decomposition of the N-O bond under reducing conditions. This guide synthesizes safe handling protocols with optimized synthetic workflows to ensure both personnel safety and reaction success.

Physicochemical & Hazard Profile

Data synthesized from MSDS and structural activity relationships (SAR) of analogous halogenated isoxazoles.

Key Properties Table

| Property | Value / Description | Significance |

| CAS Number | 188686-98-8 (Analogous) | Identifier for inventory tracking.[1] |

| Molecular Formula | C7H8BrNO3 | Halogenated nitrogen heterocycle. |

| Physical State | Off-white to yellow solid | Dust inhalation risk during weighing.[1] |

| Solubility | Soluble in DCM, DMSO, MeOH | Lipophilic; penetrates skin easily in solution. |

| Moiety Reactivity | C4-Br (Electrophile), N-O (Labile) | Avoid strong reducing agents (e.g., LiAlH4) which cleave the isoxazole ring. |

GHS Hazard Classification

Signal Word: WARNING

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H317: May cause an allergic skin reaction (Sensitizer warning).[3]

Hierarchy of Controls & Handling Protocols

Engineering Controls

-

Primary Containment: All weighing and manipulation of the solid must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Use anti-static gun/ionizer during weighing. Isoxazole powders can be electrostatic, increasing dispersion risk.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Solid Handling: Standard Nitrile (4 mil).

-

Solution Handling (DCM/DMF):Double-gloving is required.[1] The lipophilic nature of the ester facilitates permeation. Use Silver Shield® laminates if handling concentrated stock solutions >1M.

-

-

Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with P100/OV cartridges.

Storage & Stability[1]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture hydrolysis converts the ester to the parent acid, altering stoichiometry in subsequent couplings.

Synthetic Protocols: The "Why" and "How"

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: The C4-position is sterically crowded by the C3-ester and C5-methyl.[1] Standard conditions often fail. This protocol uses a high-activity catalyst system to overcome steric hindrance.[1]

Reagents:

-

Substrate: Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) – Chosen for stability and bite angle.

-

Base: K3PO4 (3.0 equiv) – Mild enough to prevent ester hydrolysis.

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure:

-

Degassing (Critical): Charge the reaction vessel with solvent before adding catalyst. Sparge with Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

-

Addition: Add the isoxazole, boronic acid, and base.[4] Add the Pd catalyst last against a counter-flow of Argon.[5]

-

Thermal Cycle: Seal vessel and heat to 85°C for 4–12 hours.

-

Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Safety-Critical Hydrolysis (C3 Functionalization)

Context: Converting the ester to the acid for amide coupling. Hazard: Using strong bases (NaOH/KOH) at high temps can degrade the isoxazole ring.

Safe Protocol:

-

Dissolve substrate in THF/Water (1:1).

-

Add LiOH·H2O (1.1 equiv) at 0°C .

-

Allow to warm to Room Temperature (Do not reflux).

-

Monitor by TLC.[5][6] Upon completion, acidify carefully with 1N HCl to pH 3. Note: Evolution of CO2 is minimal, but exotherm must be controlled.

Visualizations

Safety Decision Matrix: Handling Workflow

This diagram outlines the logical flow for handling the compound from storage to waste, emphasizing decision points that prevent exposure.

Caption: Operational workflow for safe handling, emphasizing glove selection based on solvent systems.

Reaction Pathway & Incompatibility Logic

This diagram illustrates the "Orthogonal Reactivity" and the specific "Kill Zone" (conditions to avoid).

Caption: Synthetic utility versus chemical incompatibility. Note the fragility of the N-O bond.

Emergency Response & Waste Disposal

Spill Response

-

Evacuate the immediate area if dust is airborne.

-

Don PPE: Double nitrile gloves, goggles, and N95/P100 respirator.

-

Containment: Cover spill with a solvent-dampened pad (acetone or ethanol) to prevent dust generation. Do not dry sweep.

-

Clean: Wipe area with 10% bleach solution followed by water.

Waste Disposal[1][7]

-

Halogenated Stream: This compound contains Bromine. It must go into the Halogenated Organic Waste container. Do not mix with general organic waste if your facility separates halogens for incineration compliance.

-

Aqueous Waste: Aqueous layers from extractions (containing Pd traces) should be treated with a metal scavenger (e.g., QuadraPure™) before disposal to minimize heavy metal release.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Isoxazole Derivatives. PubChem. [Link]

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.[Link]

-

MDPI (Molbank). Synthesis and Hydrogenation of Isoxazole-3-carboxylic Acid Ethyl Ester.[Link][7]

Sources

The Isoxazole Scaffold: From Classical Condensation to Catalytic Precision

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone of medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and a rigid linker in pharmacophores like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).[1] This technical guide analyzes the evolution of isoxazole synthesis, moving from the thermodynamic control of Claisen condensations to the frontier molecular orbital (FMO) logic of Huisgen cycloadditions, and finally to modern transition-metal-catalyzed regioselective methods.

Part 1: The Genesis – Claisen Condensation (1888)

Historical Context and Mechanism

In 1888, Ludwig Claisen identified that the reaction of hydroxylamine (

The reaction is governed by the nucleophilicity of the hydroxylamine nitrogen atom attacking the most electrophilic carbonyl carbon of the

Key Mechanistic Constraints:

-

Regioselectivity: In unsymmetrical 1,3-diketones (

), two isomers are possible (3,5-disubstituted vs. 5,3-disubstituted). The major product is dictated by the initial nucleophilic attack on the more electrophilic or less sterically hindered carbonyl. -

pH Dependence:

-

Neutral/Acidic: Favors formation of the isoxazole via dehydration of the intermediate 5-hydroxyisoxazoline.

-

Basic: Can lead to ring opening or formation of isoxazol-5-ones if using

-keto esters.[2]

-

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the condensation pathway, highlighting the critical dehydration step that drives aromatization.

Figure 1: The Claisen condensation pathway. Note the mono-oxime intermediate determines regiochemistry.

Part 2: The Mechanistic Revolution – Huisgen Cycloaddition (1960s)

The Orbital Symmetry Era

While Claisen provided a robust method, it lacked versatility for complex scaffolds. In the 1960s, Rolf Huisgen formalized the 1,3-Dipolar Cycloaddition , a concerted [3+2] reaction between a 1,3-dipole (nitrile oxide) and a dipolarophile (alkyne).[3]

Theoretical Underpinning (FMO Theory): The reaction rate and regioselectivity are controlled by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa).

-

Nitrile Oxides (

): Acts as the 4 -

Alkynes: Acts as the 2

component.

The Dimerization Challenge

Nitrile oxides are unstable and prone to dimerization into furoxans. Therefore, in situ generation is the standard for high-fidelity synthesis. The most reliable method involves the dehydrohalogenation of hydroximoyl chlorides using a mild base.

Figure 2: Workflow for the generation of nitrile oxides and subsequent [3+2] cycloaddition.

Part 3: Modern Synthetic Architectures (Catalysis)

Contemporary methods focus on overriding the intrinsic electronic biases of the Huisgen reaction to achieve perfect regiocontrol.

Copper-Catalyzed Cycloaddition (CuANOC)

Analogous to the famous CuAAC "Click" reaction for triazoles, Copper(I) catalysis can direct the formation of isoxazoles.

-

Mechanism: Formation of a copper acetylide intermediate which reacts with the nitrile oxide (or its precursor).

-

Advantage: Exclusively yields the 3,5-disubstituted isomer, suppressing the 3,4-isomer often seen in thermal cycloadditions.

Comparison of Methodologies

| Feature | Claisen Condensation | Thermal Huisgen [3+2] | Cu-Catalyzed [3+2] |

| Precursors | 1,3-Diketones + | Aldoximes + Alkynes | Alkynes + Nitrile Oxides |

| Atom Economy | High ( | High (100% atom efficient) | High |

| Regioselectivity | Poor (for unsym. ketones) | Moderate (Steric/Electronic dependent) | Excellent (3,5-selective) |

| Reaction Conditions | Acidic/Basic Reflux | Thermal (Reflux) | Room Temp / Mild Heat |

| Key Limitation | Limited substrate scope | Dimerization of dipole | Cu residue removal |

Part 4: Experimental Protocols

Protocol A: Classical Synthesis of 3,5-Dimethylisoxazole

A robust, self-validating entry point for generating the isoxazole core.

Reagents:

-

Acetylacetone (2,4-Pentanedione): 100 mmol

-

Hydroxylamine Hydrochloride (

): 100 mmol -

Potassium Carbonate (

): 50 mmol (to neutralize HCl) -

Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve

in water (50 mL). Neutralize carefully with -

Addition: Add acetylacetone (10.0 g) dropwise to the hydroxylamine solution at 0°C. Causality: Low temperature prevents uncontrolled exotherm and side reactions.

-

Reflux: Heat the mixture to reflux (80°C) for 2 hours.

-

Validation (TLC): Monitor disappearance of acetylacetone (visualize with UV or Vanillin stain).

-

Workup: Cool to RT. Extract with diethyl ether (3x 50 mL). Wash organics with brine. Dry over

.[4] -

Purification: Distillation (b.p. 140-142°C).

-

Self-Validation (NMR):

NMR (

Protocol B: Regioselective [3+2] Cycloaddition (In Situ Nitrile Oxide)

A modern approach for 3-aryl-5-substituted isoxazoles.

Reagents:

-

Benzaldehyde oxime: 10 mmol

-

N-Chlorosuccinimide (NCS): 11 mmol

-

Phenylacetylene: 12 mmol

-

Triethylamine (

): 12 mmol -

Solvent: DMF or DCM

Step-by-Step Workflow:

-

Chlorination: Dissolve oxime in DMF. Add NCS portion-wise at RT. Stir 1h. Check: Completion is indicated by the disappearance of the oxime spot on TLC.

-

Cycloaddition: Add phenylacetylene to the reaction vessel.

-

Dipole Generation: Add

dropwise over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of nitrile oxide, preventing dimerization to furoxan. -

Reaction: Stir at RT for 12 hours.

-

Workup: Pour into ice water. Filter the precipitate or extract with EtOAc.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Part 5: References

-

Claisen, L. (1888).[4][5] "Zur Kenntniss der Isoxazole." Berichte der deutschen chemischen Gesellschaft, 21(1), 1149-1157. Link

-

Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565-598. Link

-

Rojo, I., et al. (2022). "Copper-Catalyzed Isoxazole Synthesis." Chemistry – A European Journal.[5] Link

-

Sperry, J. B., & Wright, D. L. (2005). "The application of 1,3-dipolar cycloaddition chemistry to the synthesis of isoxazoles." Current Opinion in Drug Discovery & Development. Link

-

Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry, 9(10), 925-958. Link

Sources

The Versatile Virtuoso: A Technical Guide to Methyl 4-bromo-5-methylisoxazole-3-carboxylate as a Premier Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex, biologically active molecules. Among the pantheon of heterocyclic scaffolds, the isoxazole ring holds a privileged position due to its prevalence in numerous pharmaceuticals and agrochemicals, owing to its unique electronic properties and ability to engage in a variety of chemical transformations. This guide provides an in-depth exploration of Methyl 4-bromo-5-methylisoxazole-3-carboxylate , a highly functionalized and versatile isoxazole derivative that has emerged as a powerful tool for synthetic chemists.

This document will serve as a technical primer, elucidating the physicochemical properties, synthesis, and reactivity of this building block. We will delve into its application in cornerstone cross-coupling reactions and provide practical, field-proven insights into experimental design and execution. By showcasing its utility through established protocols and potential applications in drug discovery, this guide aims to empower researchers to fully leverage the synthetic potential of this exceptional chemical entity. Isoxazoles are known to be useful in the development of new therapeutic agents with increased potency and lower toxicity, with applications ranging from anticancer to anti-inflammatory and antibacterial agents.[1][2]

Physicochemical Properties and Reactivity Profile

Methyl 4-bromo-5-methylisoxazole-3-carboxylate (CAS Number: 850832-54-1) is a solid at room temperature, possessing a unique arrangement of functional groups that dictate its reactivity.[3] The bromine atom at the C4 position is the primary site for a host of cross-coupling reactions, while the methyl ester at C3 and the methyl group at C5 offer opportunities for further derivatization and modulate the electronic nature of the isoxazole core.

Table 1: Physicochemical Properties of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

| Property | Value | Source |

| CAS Number | 850832-54-1 | [3] |

| Molecular Formula | C₆H₆BrNO₃ | [3] |

| Molecular Weight | 220.02 g/mol | [3] |

| Physical Form | Solid | [3] |

| SMILES String | COC(=O)c1noc(C)c1Br | [3] |

The isoxazole ring is an electron-deficient heterocycle, which activates the C4-bromine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing carboxylate group further enhances this reactivity.

Caption: Structure and key reactive sites of the molecule.

Synthesis of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Caption: A proposed synthetic route to the title compound.

Hypothetical Experimental Protocol:

-

Step 1: Esterification of 5-methylisoxazole-3-carboxylic acid.

-

To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-methylisoxazole-3-carboxylate.

-

-

Step 2: Bromination of Methyl 5-methylisoxazole-3-carboxylate.

-

Dissolve Methyl 5-methylisoxazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-bromo-5-methylisoxazole-3-carboxylate.

-

Self-Validating System: The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion. The identity and purity of the intermediate and final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substitution makes this building block an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reaction of Methyl 4-bromo-5-methylisoxazole-3-carboxylate with various boronic acids or esters can introduce aryl, heteroaryl, or vinyl groups. The use of a bulky phosphine ligand is often crucial for achieving high yields with substituted bromoisoxazoles.[4]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add Methyl 4-bromo-5-methylisoxazole-3-carboxylate (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., P(t-Bu)₃·HBF₄, 4-10 mol%).

-

Add a base, such as potassium carbonate or cesium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heat the reaction mixture with stirring (typically 80-110 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the isoxazole ring. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]

Sources

Suzuki coupling protocol using Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Abstract & Substrate Profile

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-5-methylisoxazole-3-carboxylate (referred to herein as Substrate-Br ). The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and aromatic rings.[1] However, the C4-position is electronically unique; the adjacent electron-withdrawing ester at C3 and the heteroatomic ring system create a "push-pull" electronic environment.

Successful coupling requires balancing the activation of the C4-Br bond for oxidative addition while mitigating competitive hydrolysis of the C3-methyl ester and potential ring-opening side reactions characteristic of N-O bond-containing heterocycles.

Substrate Physicochemical Profile

| Property | Data | Implications for Coupling |

| Structure | (Analogous numbering) | C4 is the electrophilic site. C3-Ester activates C4. |

| Molecular Weight | ~220.02 g/mol | Standard stoichiometry calculations.[1] |

| Electronic State | Electron-Deficient (π-deficient) | High Reactivity toward oxidative addition; prone to homocoupling. |

| Base Sensitivity | Moderate | Methyl ester is susceptible to hydrolysis by hydroxide bases ( |

| Thermal Stability | Good < 120°C | Avoid extreme temperatures to prevent N-O bond cleavage.[1] |

Critical Analysis: Mechanistic Considerations

To achieve high yields (>85%), the protocol must address three specific mechanistic challenges associated with this substrate:

-

Electronic Activation vs. Catalyst Poisoning: The electron-withdrawing ester at C3 makes the C4-Br bond highly reactive toward Pd(0). However, the isoxazole nitrogen (N2) is a potential Lewis base that can coordinate to Palladium, displacing ligands and arresting the catalytic cycle ("catalyst poisoning").[1]

-

Solution: Use bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) that sterically prevent N-coordination.[1]

-

-

Competitive Hydrolysis: The use of aqueous bases (standard in Suzuki coupling) risks hydrolyzing the methyl ester to the carboxylic acid, which complicates purification and alters solubility.[1]

-

Protodeboronation: Electron-poor heteroaryl halides react fast, but if the boronic acid partner is electron-rich or sterically hindered, it may undergo protodeboronation faster than transmetallation.[1]

-

Solution: Rapid heating (or microwave irradiation) to favor the coupling rate over the degradation rate.

-

Experimental Workflows (DOT Visualization)

The following diagram outlines the decision logic and workflow for selecting the correct protocol based on the coupling partner.

Figure 1: Decision matrix for protocol selection based on boronic acid stability and steric hindrance.

Detailed Protocols

Protocol A: The "Workhorse" Method (High Stability)

Recommended for: Phenylboronic acids, simple heteroaryl boronic acids.[1]

Rationale:

Reagents:

-

Substrate-Br: 1.0 equiv (e.g., 220 mg, 1.0 mmol)

-

Boronic Acid: 1.2 – 1.5 equiv[1]

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

-

Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

) or Argon three times.[1] -

Solvent Addition: Inject 1,4-Dioxane (concentration 0.1 M, e.g., 10 mL) via syringe.[1]

-

Base Addition: Inject

(2.0 M) solution (1.5 mL). -

Reaction: Heat the block to 90°C for 2–4 hours.

-

Monitoring: Check by TLC or LCMS.[1] Look for the disappearance of the bromide (M+H ~220/222 pattern).

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry organic layer over

.[1] -

Purification: Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradient).[1]

Protocol B: The "High Efficiency" Method (Hindered/Sensitive)

Recommended for: Ortho-substituted boronic acids, unstable 2-heterocyclic boronic acids.

Rationale: XPhos Pd G2 is a precatalyst that rapidly generates the active monoligated Pd(0) species. The bulky XPhos ligand prevents the isoxazole nitrogen from poisoning the catalyst and accelerates the coupling of sterically hindered partners.[1] Phosphate base is gentler on the ester than carbonate.[1]

Reagents:

-

Substrate-Br: 1.0 equiv

-

Boronic Acid: 1.5 equiv[1]

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base:

(0.5 M aqueous or solid added to wet solvent, 2.0 equiv)[1] -

Solvent: THF or Toluene (degassed)

Step-by-Step Procedure:

-

Setup: Charge vial with Substrate-Br , Boronic Acid , and XPhos Pd G2 .[1]

-

Solvent/Base: Add THF (0.1 M) and

(0.5 M aq) .[1] -

Reaction: Heat to 60–80°C .

-

Note: This catalyst is active at lower temperatures.[1] Start at 60°C to preserve the ester; increase to 80°C only if conversion is slow.

-

-

Workup: Standard EtOAc extraction (as above).

Troubleshooting & Quantitative Data

The following table summarizes common failure modes and corrective actions specific to this isoxazole substrate.

| Observation (LCMS/TLC) | Diagnosis | Corrective Action |

| Remaining Starting Material (Bromide) | Catalyst Poisoning or Deactivation | Switch to Protocol B (XPhos). Ensure thorough degassing (O2 kills active Pd).[1] |

| Hydrolyzed Product (Carboxylic Acid) | Base too strong or Temperature too high | Switch base to |

| Protodeboronation (Ar-H detected) | Boronic acid instability | Add Boronic acid in portions (0.5 eq every hour). Increase catalyst loading to 5-10% to outcompete degradation. |

| Homocoupling of Boronic Acid | Oxidative coupling | Ensure strict exclusion of Oxygen.[1] Reduce catalyst loading slightly. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link

-

Sperry, J. B., & Wright, D. L. (2005).[1] Furans, Thiophenes and Related Heterocycles in Drug Discovery.[1] Current Opinion in Drug Discovery & Development. (General reference for heteroaryl stability).

-

Combi-Blocks Product Data. (2023). Methyl 4-bromo-5-methylisoxazole-3-carboxylate Safety & Handling. Link(Note: General vendor reference for specific substrate properties).

-

Knochel, P., et al. (2016).[1] Functionalization of Heterocyclic Compounds using Pd-Catalyzed Cross-Couplings. Chemical Reviews. (Context for isoxazole C4 reactivity).

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using Methyl 4-bromo-5-methylisoxazole-3-carboxylate

Introduction: A Versatile Scaffold for Modern Drug Discovery

The isoxazole core is a privileged scaffold in medicinal chemistry, present in a number of FDA-approved drugs and numerous clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after heterocycle in the design of novel therapeutic agents. Methyl 4-bromo-5-methylisoxazole-3-carboxylate (CAS No. 850832-54-1) has emerged as a particularly valuable building block for the synthesis of diverse and complex bioactive molecules.[2][3] This trifunctional scaffold, possessing a bromine atom, a methyl group, and a methyl ester, offers multiple points for chemical modification, enabling the rapid generation of compound libraries for lead discovery and optimization.

The strategic positioning of the bromine atom at the 4-position makes it an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are crucial for modulating the pharmacological properties of a molecule. The methyl group at the 5-position can influence the steric and electronic environment of the isoxazole ring, while the methyl ester at the 3-position provides a convenient point for further derivatization, such as amide bond formation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 4-bromo-5-methylisoxazole-3-carboxylate in the synthesis of bioactive molecules. We will delve into detailed, field-proven protocols for key synthetic transformations and showcase the potential of this versatile building block in modern drug discovery.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 850832-54-1 | [2] |

| Molecular Formula | C₆H₆BrNO₃ | [3] |

| Molecular Weight | 220.02 g/mol | [3] |

| Appearance | Light yellow to yellow solid | [3] |

| Storage | Sealed in a dry, room temperature environment | [3] |

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the isoxazole ring is the key to unlocking the synthetic potential of Methyl 4-bromo-5-methylisoxazole-3-carboxylate. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for its functionalization. Below, we provide detailed protocols for three of the most impactful transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4][5] This reaction is particularly valuable for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalysts with bulky, electron-rich phosphine ligands can offer higher turnover numbers and broader substrate scope.

-

Base: The base is crucial for the activation of the boronic acid and for neutralizing the acid generated during the reaction. Inorganic bases like sodium carbonate or potassium phosphate are commonly used and offer a good balance of reactivity and functional group tolerance.

-

Solvent: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often employed to dissolve both the organic and inorganic reagents.

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 4-bromo-5-methylisoxazole-3-carboxylate - CAS:850832-54-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. methyl 4-bromo-5-methyl-3-isoxazolecarboxylate(SALTDATA: FREE) | 850832-54-1 [amp.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. tcichemicals.com [tcichemicals.com]

Experimental procedure for C-C bond formation with brominated isoxazoles

Executive Summary

Isoxazoles represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for amide bonds and key pharmacophores in drugs such as Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). The functionalization of the isoxazole ring via Carbon-Carbon (C-C) bond formation is a critical step in diversifying this core.

This guide details the experimental procedures for cross-coupling reactions utilizing brominated isoxazoles . Unlike phenyl rings, the isoxazole core presents unique challenges: the lability of the N-O bond under reducing conditions and the potential for catalyst poisoning by the nitrogen heteroatom. This note focuses on two robust, self-validating protocols: Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation), optimized to preserve ring integrity while maximizing yield.

Strategic Considerations & Mechanism

The Challenge of the Isoxazole Core

The isoxazole ring is electron-deficient. In cross-coupling reactions, the oxidative addition of Palladium(0) to the C-Br bond is generally the rate-determining step.

-

Regiochemistry: Electrophilic bromination typically occurs at the C4 position . Therefore, 4-bromoisoxazoles are the most common substrates.

-

Ring Stability: The N-O bond is weak (~55 kcal/mol). Harsh reducing conditions (e.g., hydrogenation, dissolving metals) will cleave the ring to form enaminoketones. Cross-coupling conditions (Pd(0)/Base) are generally orthogonal to this sensitivity, provided that strong hydride sources are avoided.

-

Catalyst Poisoning: The isoxazole nitrogen can coordinate to Pd, arresting the catalytic cycle. Bidentate ligands (e.g., dppf) are recommended to outcompete this coordination.

Reaction Scope Visualization

The following diagram illustrates the divergent synthesis pathways from a common 4-bromoisoxazole precursor.

Figure 1: Divergent functionalization pathways for 4-bromoisoxazoles. Colors indicate distinct reaction classes.

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of 4-aryl-3,5-dimethylisoxazoles. Mechanism: Pd(0)-catalyzed cycle involving Oxidative Addition, Transmetallation (activated by base), and Reductive Elimination.[1][2]

Materials & Reagents[3][4][5]

-

Substrate: 4-Bromo-3,5-dimethylisoxazole (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂ ) (3–5 mol%)

-

Why: The large bite angle and ferrocenyl backbone provide stability against thermal degradation and prevent N-coordination poisoning.

-

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry a 2-neck round-bottom flask or a pressure vial equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon or Nitrogen.

-

-

Charging:

-

Add 4-bromo-3,5-dimethylisoxazole (1.0 mmol) and Aryl boronic acid (1.2 mmol).

-

Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

-

Critical Step: Cap the vessel and purge with Argon for 5 minutes. Oxygen is the primary cause of Suzuki failure (homocoupling of boronic acids).

-

-

Solvent Addition:

-

Add 1,4-Dioxane (4 mL) and 2M aq. Na₂CO₃ (1.5 mL) via syringe through the septum.

-

Note: The biphasic system requires vigorous stirring to ensure phase transfer.

-

-

Reaction:

-

Heat the mixture to 80–90 °C for 4–12 hours.

-

Monitoring: Check TLC every 2 hours. The bromide starting material is usually less polar than the biaryl product.

-

-

Work-up:

-

Purification:

-

Flash column chromatography (Hexanes/EtOAc gradient).

-

Protocol B: Sonogashira Coupling

Objective: Introduction of an alkyne handle at C4. Mechanism: Dual catalytic cycle (Pd/Cu). Copper activates the terminal alkyne; Palladium couples the aryl halide.[7]

Materials & Reagents[4]

-

Substrate: 4-Bromoisoxazole derivative (1.0 equiv)

-

Alkyne: Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂ ) (5 mol%)

-

Co-Catalyst: Copper(I) Iodide (CuI ) (2–5 mol%)[8]

-

Base/Solvent: Triethylamine (Et₃N) / DMF (1:3 ratio) or pure Et₃N if substrate is soluble.

Step-by-Step Procedure

-

Degassing (Crucial):

-

Solvents (DMF/Et₃N) must be sparged with Argon for 15 minutes prior to use. Oxygen promotes Glaser homocoupling (alkyne-alkyne dimerization), wasting the reagent.

-

-

Charging:

-

To a dry vial, add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%).

-

Add the 4-bromoisoxazole (1.0 mmol).

-

Seal and purge with Argon.[5]

-

-

Addition:

-

Add degassed DMF (3 mL) and Et₃N (1 mL).

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

-

Reaction:

-

Stir at Room Temperature for 30 minutes. If no reaction (TLC), heat to 60 °C .

-

Caution: Avoid temperatures >90 °C to prevent isoxazole ring degradation or polymerization of the alkyne.

-

-

Work-up:

-

Dilute with Et₂O (avoids emulsions common with DMF/EtOAc).

-

Wash with saturated NH₄Cl (removes Copper salts—aqueous layer will turn blue).

-

Dry and concentrate.[2]

-

Mechanistic Workflow & Troubleshooting

Catalytic Cycle Visualization

The following diagram highlights the critical "Oxidative Addition" step where the electron-poor nature of the isoxazole makes the C-Br bond less reactive than typical phenyl bromides, necessitating electron-rich ligands.

Figure 2: Simplified Suzuki catalytic cycle. The oxidative addition to the isoxazole C-Br bond is facilitated by electron-rich ligands.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst deactivation or poor Oxidative Addition. | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . Increase temp to 100°C. |

| Homocoupling of Boronic Acid | Oxygen presence. | Degas solvents more rigorously (freeze-pump-thaw). |

| Glaser Coupling (Alkyne-Alkyne) | Oxygen in Sonogashira. | Add alkyne slowly (syringe pump). Ensure Argon overpressure. |

| Black Precipitate (Pd Black) | Ligand dissociation. | Add excess free ligand (e.g., PPh₃) or lower temperature. |

| Isoxazole Ring Cleavage | Reducing conditions too strong. | Ensure no hydride sources are present. Avoid H₂ atmosphere. |

References

-

Suzuki-Miyaura Coupling of Isoxazoles

- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.

- Source: The Journal of Organic Chemistry

-

[Link]

-

Sonogashira Coupling Protocols

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines (Analogous Heterocycle Protocol).

- Source: Scientific Research Publishing

-

[Link]

-

General Cross-Coupling Guides

- Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs

-

[Link]

-

Regioselective Functionalization Review

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Ligand and Base Selection for Coupling Reactions of Isoxazole Carboxylates

Executive Summary

Isoxazole carboxylates occupy a unique niche in medicinal chemistry, serving both as versatile building blocks for biaryl synthesis (via decarboxylative cross-coupling) and as directing scaffolds for C-H functionalization. However, the isoxazole ring is notoriously sensitive; the N–O bond is prone to reductive cleavage, and the ring itself can fragment under basic conditions to form cyanocarbonyls.

This guide provides a decision-making framework for selecting ligands and bases when working with isoxazole carboxylates. It distinguishes between two distinct reaction manifolds:[1][2][3][4]

-

Decarboxylative Cross-Coupling (DCC): Utilizing the carboxylate as a leaving group to form C–C bonds.[2]

-

Direct C–H Arylation: Using the carboxylate (ester) as a directing group to functionalize the isoxazole ring.

Mechanistic Insight: The Stability-Reactivity Paradox

Success in coupling isoxazoles depends on balancing the activation energy of the desired coupling against the low barrier for ring degradation.

The "Danger Zone": Base-Induced Ring Opening

The most critical failure mode in isoxazole chemistry is base-mediated fragmentation. Protons at C3, C4, or C5 (depending on substitution) can be acidic. Deprotonation, particularly at C3, can trigger a cascade leading to ring opening.

-

Safe Bases: Carbonates (

, -

High-Risk Bases: Hydroxides (

), Alkoxides (

Decarboxylation Kinetics (C4 vs. C5)

-

Isoxazole-5-carboxylic acids: Decarboxylate relatively easily because the carboxylate is

to the oxygen atom. The resulting organometallic intermediate is stabilized by the adjacent heteroatom. -

Isoxazole-4-carboxylic acids: Significantly more resistant to decarboxylation. The C4 position is

to the heteroatoms, lacking the direct stabilization found at C5. Coupling at this position often requires higher temperatures or silver (Ag) mediation.

Decision Matrix: Ligand & Base Selection

Visualization: Selection Workflow

Figure 1: Decision tree for selecting reaction conditions based on the isoxazole substrate state.

Detailed Selection Guide

| Parameter | Decarboxylative Coupling (DCC) | Direct C-H Arylation |

| Primary Challenge | Extrusion of | Regioselectivity (C5 vs C2) and preventing ring opening. |

| Preferred Metal | Pd/Ag Bimetallic System . Ag facilitates decarboxylation; Pd catalyzes coupling. | Pd(II) (e.g., |

| Ligand Class | Bulky, Electron-Rich Phosphines . • P(t-Bu)3 : Excellent for oxidative addition. • XPhos/SPhos : Stabilize Pd(0) and facilitate transmetallation. | Biaryl Phosphines (Buchwald) . • JohnPhos/CyJohnPhos : Crucial for C5 selectivity. • DavePhos : Often used for difficult substrates. |

| Base Selection | Ag2CO3 (Dual role: Base & Oxidant/Promoter) or K2CO3 . | K2CO3 or Cs2CO3 . Crucial Additive:PivOH (30 mol%) . Acts as a proton shuttle for the CMD mechanism. |

| Solvent | DMSO/DMF (High boiling point required for decarboxylation). | Toluene (C5 selective) or Dioxane . Non-polar solvents often favor C5 over C2. |

Experimental Protocols

Protocol A: Decarboxylative Cross-Coupling of Isoxazole-5-Carboxylates

Target: Synthesis of 5-Aryl Isoxazoles from Carboxylic Acids.

Mechanism: This reaction likely proceeds via a Pd/Ag bimetallic cycle where Ag(I) decarboxylates the isoxazole to form an Isoxazole-Ag species, which then transmetallates to Pd.

Reagents:

-

Substrate: Isoxazole-5-carboxylic acid (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Co-Catalyst/Base:

(1.0 - 2.0 equiv) -

Solvent: DMSO:DMF (1:1) or NMP

Step-by-Step:

-

Setup: In a glovebox or under Argon, charge a dried reaction vial with Isoxazole-5-carboxylic acid (1.0 mmol), Aryl Bromide (1.2 mmol),

(58 mg, 0.05 mmol), and -

Solvation: Add anhydrous DMSO (3 mL).

-

Reaction: Seal the vial and heat to 100–120 °C for 16 hours. Note: Evolution of gas (

) will occur; ensure vessel can handle pressure or vent appropriately. -

Workup: Cool to RT. Dilute with EtOAc and filter through a Celite pad to remove Ag salts. Wash filtrate with water (3x) to remove DMSO. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Note: If using Isoxazole-4-carboxylic acid, increase temperature to 140 °C and consider using CuI (10 mol%) as an additional promoter, though yields are typically lower due to the difficult decarboxylation at the

Protocol B: Direct C-H Arylation of Isoxazole-4-Carboxylate Esters

Target: C5-Arylation of Ethyl Isoxazole-4-carboxylate.

Mechanism: Concerted Metallation-Deprotonation (CMD). The pivalate anion acts as a shuttle to deprotonate the C5 position, allowing the Pd to form a bond without requiring a strong base.

Reagents:

-

Substrate: Ethyl isoxazole-4-carboxylate (1.0 equiv)

-

Coupling Partner: Aryl Bromide (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand: JohnPhos or P(t-Bu)3 (10 mol%)

-

Base:

(2.0 equiv) -

Additive: PivOH (Pivalic acid) (30 mol%)

-

Solvent: Toluene (anhydrous)

Step-by-Step:

-